2,5-Dichlorobenzenesulfonyl fluoride 2,5-Dichlorobenzenesulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 1373233-39-6
VCID: VC5394986
InChI: InChI=1S/C6H3Cl2FO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
SMILES: C1=CC(=C(C=C1Cl)S(=O)(=O)F)Cl
Molecular Formula: C6H3Cl2FO2S
Molecular Weight: 229.05

2,5-Dichlorobenzenesulfonyl fluoride

CAS No.: 1373233-39-6

Cat. No.: VC5394986

Molecular Formula: C6H3Cl2FO2S

Molecular Weight: 229.05

* For research use only. Not for human or veterinary use.

2,5-Dichlorobenzenesulfonyl fluoride - 1373233-39-6

Specification

CAS No. 1373233-39-6
Molecular Formula C6H3Cl2FO2S
Molecular Weight 229.05
IUPAC Name 2,5-dichlorobenzenesulfonyl fluoride
Standard InChI InChI=1S/C6H3Cl2FO2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Standard InChI Key RFKAVWPYSXFORB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)S(=O)(=O)F)Cl

Introduction

Chemical Identity and Structural Properties

2,5-Dichlorobenzenesulfonyl fluoride (DCBSF) is an organosulfur compound with the molecular formula C₆H₃Cl₂FO₂S and a molecular weight of 229.06 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name is 2,5-dichlorobenzenesulfonyl fluoride, and it is identified by the CAS Registry Number 1373233-39-6 . The compound features a benzene ring substituted with chlorine atoms at the 2- and 5-positions and a sulfonyl fluoride (–SO₂F) group at the 1-position (Figure 1).

Table 1: Key Physicochemical Properties of DCBSF

PropertyValueSource
Density (25°C)1.568 g/mL
Refractive Index (20°C)1.540
Flash Point>110°C
Melting PointNot explicitly reported
Boiling PointNot explicitly reported
SolubilityCompatible with chloroform, DMSO

The sulfonyl fluoride group confers unique reactivity, enabling DCBSF to participate in nucleophilic substitution reactions, particularly in bioconjugation and click chemistry applications .

Synthesis and Manufacturing

Traditional Synthetic Routes

DCBSF is synthesized via chlorine/fluorine exchange reactions starting from chlorobenzenesulfonyl chlorides. A patented method involves reacting 2,5-dichlorobenzenesulfonyl chloride with potassium fluoride (KF) in the presence of a tertiary amine sequestering agent (e.g., tris(3,6,9-trioxadecyl)amine) at 100–240°C in aprotic polar solvents like sulfolane . This method achieves yields up to 65% by optimizing molar ratios and reaction temperatures .

Example Reaction:

2,5-Dichlorobenzenesulfonyl chloride+KFSequestering AgentDCBSF+KCl\text{2,5-Dichlorobenzenesulfonyl chloride} + \text{KF} \xrightarrow{\text{Sequestering Agent}} \text{DCBSF} + \text{KCl}

Advanced Synthetic Approaches

Recent advancements include transition-metal-free one-pot synthesis using sulfonate salts, cyanuric chloride, and KHF₂ . Electrochemical methods have also been explored, leveraging anodic oxidation of thiols or disulfides in the presence of KF, achieving moderate to high yields under mild conditions .

Applications in Chemical and Pharmaceutical Industries

Bioconjugation and Click Chemistry

DCBSF’s sulfonyl fluoride motif serves as a bioorthogonal handle for linking small molecules to proteins or nucleic acids . Unlike traditional amide or phosphate linkers, sulfonyl fluorides exhibit hydrolytic stability and selective reactivity with lysine residues, making them ideal for proteomics studies .

Pharmaceutical Intermediates

DCBSF is a precursor to sulfonamide derivatives with demonstrated antibacterial activity . For instance, modifications at the sulfonyl fluoride group yield compounds active against Staphylococcus aureus and Escherichia coli .

Material Science

The compound has been investigated as a modifier for Nylon 6, enhancing thermal stability and mechanical properties .

ParameterDescriptionSource
Hazard StatementsH314 (Causes severe skin burns)
Precautionary MeasuresUse gloves, eye protection, ventilation
Storage ConditionsRefrigerated (0–10°C), inert atmosphere

Recent Research and Innovations

Electrochemical Synthesis

A 2019 study demonstrated electrochemical oxidation of thiols to sulfonyl fluorides using KF, achieving yields up to 73% under ambient conditions . This method reduces reliance on hazardous reagents and improves scalability .

Structural Optimization

Modifications to the benzene ring (e.g., introducing electron-withdrawing groups) enhance DCBSF’s reactivity in Suzuki-Miyaura couplings, expanding its utility in medicinal chemistry .

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